molecular formula C17H15N3O2 B5799690 N-(4-methoxyphenyl)-N'-8-quinolinylurea

N-(4-methoxyphenyl)-N'-8-quinolinylurea

Cat. No.: B5799690
M. Wt: 293.32 g/mol
InChI Key: FGIJPZDUXLSZJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-380432 involves multiple steps, starting with the preparation of the benzoic acid derivative. The reaction typically involves the chlorination of benzoic acid to introduce dichloro groups, followed by sulfonamidation to attach the sulfonamide group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonamidation is carried out using sulfonamide derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of WAY-380432 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The production is typically carried out in batch reactors with precise monitoring of reaction parameters to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

WAY-380432 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

WAY-380432 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of WAY-380432 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit key enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

WAY-380432 can be compared with other benzoic acid derivatives and sulfonamide compounds. Similar compounds include:

WAY-380432 is unique due to its combination of dichloro and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-quinolin-8-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-14-9-7-13(8-10-14)19-17(21)20-15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIJPZDUXLSZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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